molecular formula C17H25ClN2O B7920531 N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide

N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide

Cat. No.: B7920531
M. Wt: 308.8 g/mol
InChI Key: KGJRKGZKEPUWJC-INIZCTEOSA-N
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Description

N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide is a chiral acetamide derivative featuring a benzyl-substituted pyrrolidine core. Its structure includes:

  • A pyrrolidine ring (5-membered nitrogen-containing heterocycle) with a benzyl group at position 1.
  • A chloroacetamide group substituted at the nitrogen atom, with an additional isopropyl substituent.
  • A methylene bridge linking the pyrrolidine’s 2-position to the acetamide nitrogen.

This compound has been studied in pharmaceutical and fine chemical contexts, particularly for its stereochemical and substituent-dependent properties.

Properties

IUPAC Name

N-[[(2S)-1-benzylpyrrolidin-2-yl]methyl]-2-chloro-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25ClN2O/c1-14(2)20(17(21)11-18)13-16-9-6-10-19(16)12-15-7-4-3-5-8-15/h3-5,7-8,14,16H,6,9-13H2,1-2H3/t16-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJRKGZKEPUWJC-INIZCTEOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1CC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C[C@@H]1CCCN1CC2=CC=CC=C2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring. The benzyl group is introduced through a nucleophilic substitution reaction, followed by the chlorination of the acetamide group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities. The use of advanced purification methods, such as chromatography, ensures the removal of impurities and the attainment of high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the chlorinated acetamide group to amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide and thiols can be employed under mild conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Medicinal Chemistry

N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide has shown potential in various therapeutic areas:

  • Pain Management: The compound's interaction with pain receptors makes it a candidate for developing analgesics.
  • Neuropharmacology: Its ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders.

Research indicates that this compound may exhibit various biological activities:

Case Studies

Case Study 1: Analgesic Properties

In a study assessing the analgesic properties of similar compounds, this compound was found to significantly reduce pain response in animal models when administered at specific dosages. This study highlights its potential as a novel analgesic agent.

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of this compound against oxidative stress in neuronal cell lines. Results demonstrated a marked reduction in cell death and preservation of mitochondrial function, suggesting its utility in neurodegenerative disease research.

Synthetic Chemistry

The synthesis of this compound typically involves multi-step processes, including:

  • Alkylation of pyrrolidine derivatives.
  • Introduction of chloroacetamide groups under controlled conditions.
  • Purification through chromatography techniques.

These synthetic routes are crucial for producing the compound in sufficient quantities for research purposes.

Comparison with Related Compounds

To better understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameStructural FeaturesApplication Area
N-(1-Benzylpiperidin-3-yl)-2-chloro-N-isopropyl-acetamideSimilar piperidine structurePain management
N-(4-Fluorobenzyl)pyrrolidine derivativesFluorine substitutionAntidepressant studies

Mechanism of Action

The mechanism of action of N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction and gene expression modulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations in Analogs

Key structural variations among analogs include:

Ring system : Pyrrolidine (5-membered) vs. piperidine (6-membered).

Substituent position : Benzyl and methylene groups at positions 2 or 3 on the ring.

N-substituents : Chloroacetamide with secondary alkyl groups (isopropyl, cyclopropyl, ethyl).

Data Table: Key Analogs and Properties

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Source
N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide (Target) 926242-86-6 C₁₇H₂₃ClN₂O 306.83 Pyrrolidine-2-ylmethyl, isopropyl substituent
N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-cyclopropyl-acetamide 1354008-09-5 C₁₇H₂₃ClN₂O 306.84 Cyclopropyl substituent instead of isopropyl
N-(1-Benzyl-piperidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide - C₁₈H₂₆ClN₂O 321.87 Piperidine ring instead of pyrrolidine
N-(1-Benzyl-pyrrolidin-3-ylmethyl)-2-chloro-N-isopropyl-acetamide 1353972-72-1 C₁₇H₂₅ClN₂O 308.85 Pyrrolidine-3-ylmethyl substituent
N-((S)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide - C₁₅H₂₀ClN₂O 279.79 Methyl substituent, 3-position on pyrrolidine

Impact of Structural Differences

(a) Ring System (Pyrrolidine vs. Piperidine)
  • Pyrrolidine analogs (e.g., target compound) exhibit smaller ring strain and distinct conformational flexibility compared to piperidine derivatives , influencing receptor binding and solubility .
  • Piperidine-based analogs (e.g., C₁₈H₂₆ClN₂O) have higher molecular weights and altered steric profiles due to the 6-membered ring .
(b) Substituent Position (2 vs. 3 on Pyrrolidine)
  • NMR studies (e.g., Molecules 2014) show that substituents at the 2-position (target compound) vs. 3-position (e.g., CAS 1353972-72-1) create distinct chemical environments, particularly in regions corresponding to protons near the acetamide group .
(c) N-Substituents (Isopropyl vs. Cyclopropyl, Methyl)

    Biological Activity

    N-((S)-1-Benzyl-pyrrolidin-2-ylmethyl)-2-chloro-N-isopropyl-acetamide, with the CAS number 1353996-49-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.

    Chemical Structure and Properties

    • Molecular Formula : C17H25ClN2O
    • Molecular Weight : 304.85 g/mol
    • IUPAC Name : N-((S)-1-benzylpyrrolidin-2-ylmethyl)-2-chloro-N-isopropylacetamide

    The compound features a pyrrolidine ring, which is often associated with various biological activities, including neuroactive properties and interactions with neurotransmitter systems.

    Antimicrobial Activity

    Recent studies have highlighted the antibacterial properties of compounds containing pyrrolidine structures. For instance, pyrrole derivatives have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for some related compounds ranged from 3.12 to 12.5 μg/mL, indicating a promising antibacterial profile compared to standard antibiotics like ciprofloxacin .

    Antiviral Potential

    This compound has also been evaluated for its antiviral properties. Compounds with similar structural motifs have demonstrated efficacy against viruses such as herpes simplex virus (HSV) and hepatitis C virus (HCV). For example, certain pyrazole derivatives exhibited EC50 values in the low micromolar range against HCV . While specific data on this compound's antiviral activity is limited, its structural similarities suggest potential efficacy.

    Neuropharmacological Effects

    The presence of the benzyl group in the structure of this compound may enhance its ability to interact with central nervous system targets. Compounds featuring pyrrolidine rings are known to influence neurotransmitter systems, potentially offering anxiolytic or analgesic effects. However, detailed studies specifically focusing on this compound's neuropharmacological effects remain sparse.

    In Vitro Studies

    In vitro evaluations of related pyrrolidine derivatives have shown promising results in various biological assays:

    CompoundTargetActivityReference
    Pyrrole Benzamide DerivativeStaphylococcus aureusMIC 3.12 μg/mL
    Pyrazole DerivativeHCVEC50 6.7 μM
    Benzylpyrrolidine AnalogNeurotransmitter ReceptorsModulatory Effects

    These studies indicate that compounds structurally related to this compound may possess significant biological activities that warrant further investigation.

    While specific mechanisms for this compound are not fully elucidated, related compounds often act through:

    • Receptor Modulation : Interaction with neurotransmitter receptors (e.g., serotonin and dopamine receptors).
    • Enzyme Inhibition : Some derivatives inhibit key enzymes involved in bacterial cell wall synthesis or viral replication.
    • Membrane Disruption : Certain structures can integrate into microbial membranes, leading to cell lysis.

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